molecular formula C25H21N3O4 B170123 Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate CAS No. 134826-49-6

Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

Cat. No. B170123
CAS RN: 134826-49-6
M. Wt: 427.5 g/mol
InChI Key: NOUMSOVEYWUNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, also known as JNJ-5207852, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate is its versatility as a research tool. It has been used in a wide range of studies, from basic research on the mechanisms of inflammation and cancer to preclinical studies on potential therapeutic applications. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to use in certain assays. In addition, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of new therapeutic applications for this compound, such as its potential as a treatment for neurodegenerative diseases. In addition, there is ongoing research on the mechanism of action of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been reported in several research articles. The most common method involves the reaction of 2-methyl-1-(4-methoxyphenyl)indole-3-carboxylic acid with 3-cyanopyridine-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as a treatment for various types of cancer, including breast cancer, ovarian cancer, and prostate cancer. In addition, it has been shown to be effective in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.

properties

CAS RN

134826-49-6

Product Name

Ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 5-(3-cyanopyridin-2-yl)oxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C25H21N3O4/c1-4-31-25(29)23-16(2)28(18-7-9-19(30-3)10-8-18)22-12-11-20(14-21(22)23)32-24-17(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3

InChI Key

NOUMSOVEYWUNPF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)OC)C

synonyms

5-(3-Cyano-pyridin-2-yloxy)-1-(4-methoxy-phenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.